

# ATTO 425 Azide: A Technical Guide for Advanced Molecular Biology Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ATTO 425 azide

Cat. No.: B12060738

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**ATTO 425 azide** is a fluorescent probe belonging to the coumarin dye family, engineered for the precise labeling of biomolecules.[1][2][3] Its core utility in molecular biology lies in its azide functional group, which enables its covalent attachment to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction is prized for its high efficiency, specificity, and biocompatibility, allowing for the fluorescent tagging of a wide array of biomolecules, including DNA, RNA, and proteins, with minimal disruption to their native function.[4]

## Core Properties and Advantages

ATTO 425 is characterized by a strong absorption profile, a high fluorescence quantum yield, a significant Stokes shift, and excellent photostability.[1][2][3] These features make it an ideal fluorophore for a variety of sensitive fluorescence-based applications. The dye is moderately hydrophilic and can be efficiently excited in the 405-455 nm range.[1][3] Its distinct spectral properties and suitability for advanced imaging techniques position it as a valuable tool in modern molecular biology research.

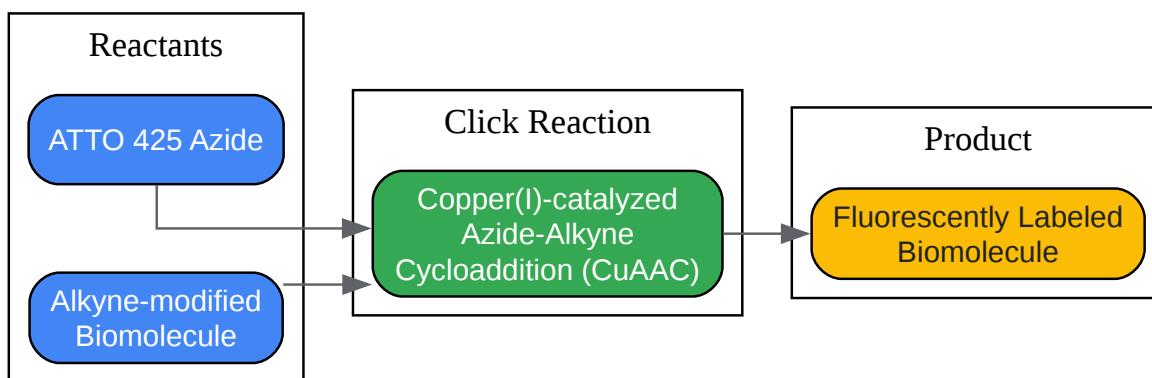
## Quantitative Data Summary

The photophysical properties of ATTO 425 are summarized in the table below, providing key metrics for experimental design and data interpretation.

| Property                                          | Value                                            | Reference |
|---------------------------------------------------|--------------------------------------------------|-----------|
| Maximum Absorption ( $\lambda_{abs}$ )            | 439 nm                                           | [1][5]    |
| Molar Extinction Coefficient ( $\epsilon_{max}$ ) | $4.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$ | [1][5][6] |
| Maximum Fluorescence Emission ( $\lambda_{fl}$ )  | 485 nm                                           | [1][5]    |
| Fluorescence Quantum Yield ( $\eta_{fl}$ )        | 90%                                              | [1][5][6] |
| Fluorescence Lifetime ( $t_{fl}$ )                | 3.6 ns                                           | [1][3][5] |
| Molecular Weight (MW)                             | 602 g/mol                                        | [7]       |
| Correction Factor (CF260)                         | 0.19                                             | [1][5]    |
| Correction Factor (CF280)                         | 0.17                                             | [1][5]    |

## Key Applications in Molecular Biology

The unique characteristics of **ATTO 425 azide** lend it to a range of applications:


- Fluorescent Labeling of Biomolecules: Its primary application is the covalent labeling of alkyne-modified DNA, RNA, and proteins for visualization and tracking.[2]
- Fluorescence Microscopy: Labeled biomolecules can be visualized in various microscopy techniques, including confocal and widefield microscopy.
- Super-Resolution Microscopy: ATTO 425 is suitable for advanced imaging techniques such as STORM (Stochastic Optical Reconstruction Microscopy), enabling the visualization of cellular structures with nanoscale resolution.[8][9]
- Flow Cytometry: Labeled cells or particles can be detected and quantified using flow cytometry.[8]
- Fluorescence In Situ Hybridization (FISH): ATTO 425-labeled oligonucleotide probes can be used to detect specific DNA or RNA sequences within cells.[4][8]

- Real-Time PCR: It can be incorporated into probes for monitoring gene expression in real-time PCR assays.[4]

## Experimental Protocols

### General Workflow for Biomolecule Labeling via Click Chemistry

The fundamental principle involves the reaction of an alkyne-modified biomolecule with **ATTO 425 azide** in the presence of a copper(I) catalyst.



[Click to download full resolution via product page](#)

General workflow for labeling biomolecules with **ATTO 425 azide**.

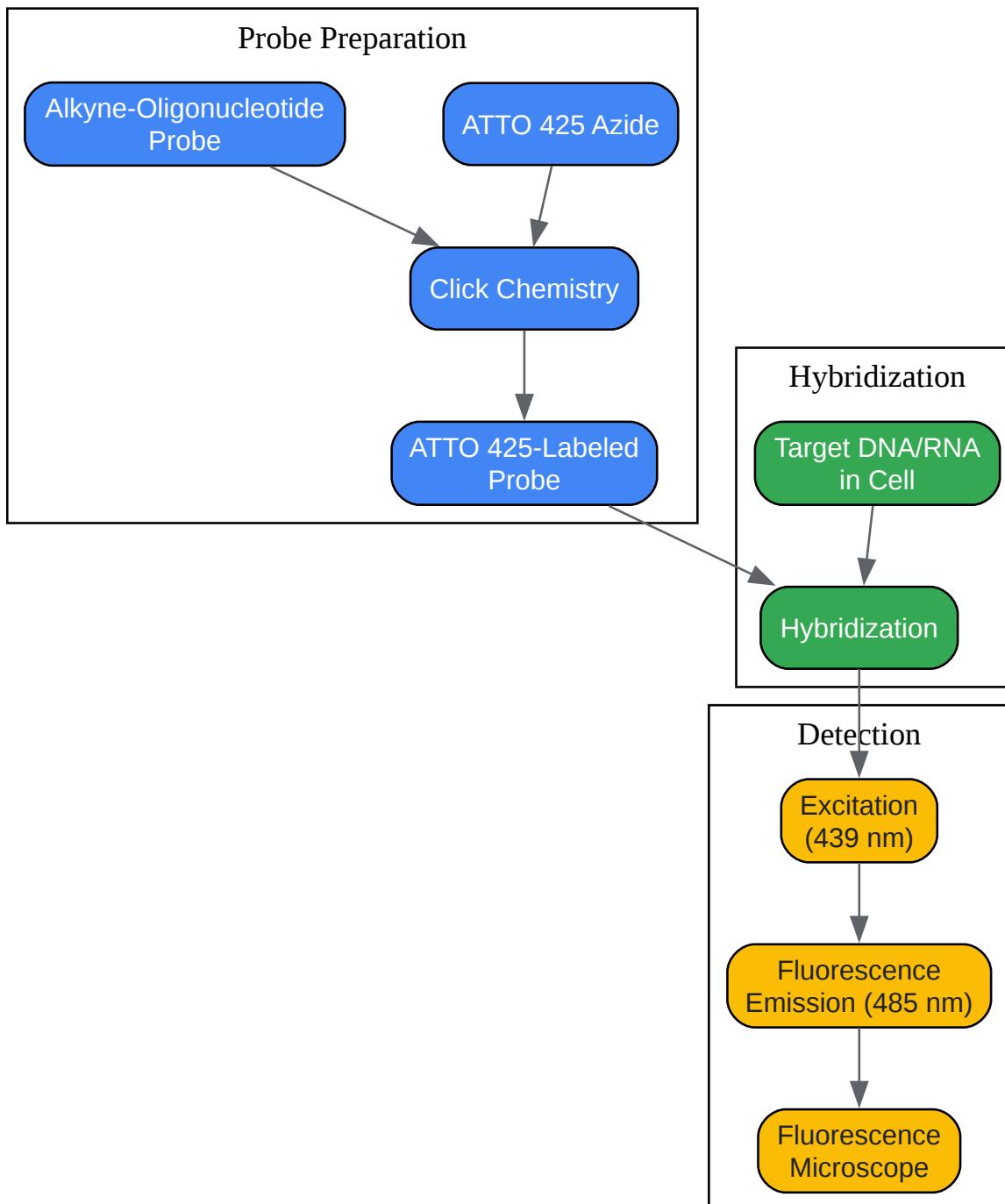
### Detailed Protocol for Labeling Alkyne-Modified Oligonucleotides

This protocol is adapted for the labeling of 5 nmol of an alkyne-modified oligonucleotide.[7]

#### Materials:

- Alkyne-modified oligonucleotide
- ATTO 425 azide**
- DMSO (Dimethyl sulfoxide), anhydrous

- t-BuOH (tert-Butanol)
- Water (nuclease-free)
- Solution C: 0.1 M TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in DMSO/t-BuOH 3:1
- Solution D: 0.1 M CuBr in DMSO/t-BuOH 3:1 (must be freshly prepared)
- 0.3 M Sodium Acetate (NaOAc) solution
- Cold ethanol
- Diethyl ether


Procedure:

- Prepare Oligonucleotide Solution (Solution A): Dissolve 5 nmol of the alkyne-modified oligonucleotide in water to a final concentration of 2 mM.
- Prepare **ATTO 425 Azide** Stock Solution (Solution B): Dissolve 1.0 mg of **ATTO 425 azide** in a 1:1 mixture of DMSO/t-BuOH to a final concentration of 50 mM.
- Reaction Setup:
  - In a reaction vial, combine 2.5  $\mu$ l of Solution A (5 nmol of oligonucleotide).
  - Add 1-2  $\mu$ l of Solution B (50-100 nmol of **ATTO 425 azide**, representing a 10-20 fold molar excess).
- Prepare Final Click Solution (Solution E): Quickly mix 2 volumes of Solution C with 1 volume of Solution D.
- Initiate the Reaction: Add 3  $\mu$ l of the freshly prepared Solution E to the reaction vial.
- Incubation: Mix the reaction thoroughly and incubate at 25°C for 3 hours. For a faster reaction, incubate at 40-45°C for 30 minutes.[7]

- Purification:
  - Add 100  $\mu$ l of 0.3 M NaOAc solution.
  - Precipitate the labeled oligonucleotide by adding 1 ml of cold ethanol containing 5% diethyl ether.
  - Centrifuge at high speed (e.g., >6000 rpm) for at least 20 minutes.
  - Discard the supernatant, wash the pellet with cold ethanol, and centrifuge again.
  - Air-dry the pellet.

## Signaling Pathway Diagram: Conceptual Representation of a Labeled Probe in FISH

This diagram illustrates the conceptual use of an ATTO 425-labeled probe in a Fluorescence In Situ Hybridization (FISH) experiment.



[Click to download full resolution via product page](#)

Conceptual workflow of FISH using an ATTO 425-labeled probe.

## Conclusion

**ATTO 425 azide** is a versatile and powerful tool for the fluorescent labeling of biomolecules in a wide range of molecular biology applications. Its favorable photophysical properties, combined with the efficiency and specificity of click chemistry, make it an excellent choice for researchers requiring high-sensitivity detection and imaging. From fundamental studies of molecular interactions to advanced super-resolution imaging, **ATTO 425 azide** provides a reliable and robust solution for fluorescently interrogating biological systems.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ATTO 425 azide, 5mg | Products | Leica Microsystems [[leica-microsystems.com](http://leica-microsystems.com)]
- 2. [leica-microsystems.com](http://leica-microsystems.com) [[leica-microsystems.com](http://leica-microsystems.com)]
- 3. ATTO 425 Fluorescent Dye Oligonucleotide Labeling [[biosyn.com](http://biosyn.com)]
- 4. [blog.biosearchtech.com](http://blog.biosearchtech.com) [[blog.biosearchtech.com](http://blog.biosearchtech.com)]
- 5. [leica-microsystems.com](http://leica-microsystems.com) [[leica-microsystems.com](http://leica-microsystems.com)]
- 6. [spectra.arizona.edu](http://spectra.arizona.edu) [[spectra.arizona.edu](http://spectra.arizona.edu)]
- 7. [leica-microsystems.com](http://leica-microsystems.com) [[leica-microsystems.com](http://leica-microsystems.com)]
- 8. [aatbio.com](http://aatbio.com) [[aatbio.com](http://aatbio.com)]
- 9. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- To cite this document: BenchChem. [ATTO 425 Azide: A Technical Guide for Advanced Molecular Biology Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12060738#what-is-atto-425-azide-used-for-in-molecular-biology>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)